Field: Vimirogant is used in the research of treating autoimmune disorders .
Methods of Application: As a rorγ inhibitor, it’s likely administered orally in controlled dosages .
Field: Vimirogant is used in the research of treating multiple sclerosis .
Application: Vimirogant is used for the research of treating multiple sclerosis, an autoimmune disorder .
Methods of Application: As a rorγ inhibitor, it’s likely administered orally in controlled dosages .
Vimirogant, also known as AGN-242428 or VTP-43742, is a small molecule compound developed primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγt). This receptor plays a crucial role in the differentiation and function of T helper 17 cells, which are implicated in various autoimmune and inflammatory diseases, including psoriasis and multiple sclerosis. Vimirogant has shown potential in reducing disease severity in clinical trials, particularly for moderate-to-severe psoriasis, by inhibiting the production of pro-inflammatory cytokines such as interleukin-17A (IL-17A) and interleukin-6 (IL-6) .
Vimirogant acts as a selective inhibitor of RORγt. It binds to the RORγt protein, thereby preventing its interaction with DNA and subsequent activation of genes involved in Th17 cell differentiation and IL-17A production [, ]. This mechanism has the potential to reduce inflammation in autoimmune diseases where Th17 cells play a significant role.
The synthesis of Vimirogant involves several key steps:
The synthetic route has been optimized to ensure high yields and purity of the final product.
Vimirogant is primarily being explored for its therapeutic applications in treating autoimmune diseases such as:
Interaction studies have focused on Vimirogant's ability to modulate immune responses by influencing T cell differentiation. Research has shown that Vimirogant selectively inhibits Th17-related cytokines while sparing other immune pathways, highlighting its potential for targeted therapy in inflammatory diseases without broadly suppressing immune function .
Furthermore, comparisons with other RORγt antagonists have revealed distinct tissue-selective effects, underscoring the need for further investigation into its pharmacodynamics across different contexts .
Several compounds share structural or functional similarities with Vimirogant. Below is a comparison highlighting their unique properties:
Compound Name | Class | Mechanism of Action | Notable Features |
---|---|---|---|
Cedirogant | RORγt Antagonist | Inverse agonist | Effective in psoriasis; distinct structure |
GSK805 | RORγt Antagonist | Inhibits Th17 differentiation | Strong anti-tumor activity |
TAK828 | RORγt Antagonist | Inverse agonist | High potency but safety concerns |
VTP-43742 | RORγt Antagonist | Inverse agonist | Promising clinical results for psoriasis |
Vimirogant stands out due to its specific selectivity for Th17 pathways and its promising clinical profile in treating psoriasis compared to other compounds that may exhibit broader immunosuppressive effects or different therapeutic targets .
The synthesis of vimirogant, a complex dihydropyrrolo[3,4-b]pyridine-3-carboxamide derivative, requires sophisticated multi-step organic synthesis strategies that build the intricate molecular framework through carefully orchestrated chemical transformations [2] [9]. The molecular structure of vimirogant presents significant synthetic challenges due to its complex heterocyclic core and multiple stereogenic centers, necessitating the development of convergent synthetic approaches that can efficiently construct the target molecule [1] [5] [8].
The synthetic route design for vimirogant typically employs a convergent strategy that involves the separate preparation of key molecular fragments followed by their strategic coupling to form the final product [14] [19] [20]. This approach allows for better control over reaction conditions and enables the optimization of individual steps without affecting the entire synthetic sequence [36] [37] [42]. The core dihydropyrrolo[3,4-b]pyridine scaffold represents the central structural element that must be constructed with high regioselectivity and stereochemical control [23] [27] [29].
Modern synthetic approaches to vimirogant utilize advanced methodologies including palladium-catalyzed cross-coupling reactions, rhodium-mediated cyclizations, and stereoselective reduction processes [22] [25] [26]. The implementation of continuous flow chemistry techniques has emerged as a particularly valuable tool for certain steps in the synthesis, offering improved reaction control and enhanced safety profiles compared to traditional batch processes [36] [37] [42]. These flow-based methodologies enable precise temperature control and efficient heat transfer, which are critical for managing exothermic reactions and preventing decomposition of sensitive intermediates [38] [41] [43].
The overall synthetic strategy must account for the installation of the ethylsulfonyl pyridine moiety, the trifluoromethyl cyclohexyl substituent, and the isopropyl group with appropriate stereochemical control [2] [5] [9]. Recent advances in synthetic methodology have enabled the development of more efficient routes that minimize the number of synthetic steps while maintaining high overall yields and product purity [14] [19] [42].
The synthesis of vimirogant involves several critical intermediate compounds that serve as key building blocks in the overall synthetic sequence [5] [20]. These intermediates must be prepared with high purity and yield to ensure the success of subsequent transformations and to maintain the economic viability of the manufacturing process [39] [41] [43].
One of the most important intermediate compounds in vimirogant synthesis is the functionalized pyrrolo[3,4-b]pyridine core structure, which serves as the central scaffold for the molecule [20] [23] [27]. The preparation of this intermediate typically involves cyclization reactions that form the fused heterocyclic system, often through processes such as condensation reactions between appropriately substituted pyridine derivatives and reactive carbonyl compounds [20] [23] [29]. The optimization of these cyclization conditions requires careful control of temperature, solvent selection, and reaction time to achieve maximum yield while minimizing side product formation [40] [41] [49].
The trifluoromethyl cyclohexyl intermediate represents another crucial building block that must be prepared with high stereochemical purity [8] [25] [26]. The synthesis of this fragment often involves stereoselective reduction of ketone precursors or stereocontrolled cyclization processes that establish the desired relative stereochemistry [10] [13] [28]. Recent developments in asymmetric synthesis have provided new methodologies for preparing these chiral intermediates with enhanced selectivity and yield [13] [25] [28].
Key Intermediate | Synthetic Method | Typical Yield | Critical Parameters |
---|---|---|---|
Pyrrolo[3,4-b]pyridine core | Cyclization/condensation | 65-85% | Temperature control, solvent selection |
Trifluoromethyl cyclohexyl fragment | Stereoselective reduction | 70-90% | Catalyst selection, reaction time |
Ethylsulfonyl pyridine moiety | Sulfonylation reactions | 75-95% | Base selection, reaction stoichiometry |
Carboxamide linker | Amide coupling | 80-95% | Coupling reagent choice, temperature |
The optimization of reaction conditions for each intermediate requires systematic investigation of multiple parameters including temperature, solvent systems, catalyst loading, and reaction stoichiometry [40] [41] [49]. Process analytical technology has become increasingly important for monitoring these reactions in real-time and enabling rapid optimization of conditions [41] [43] [49]. The use of automated reaction screening platforms has accelerated the identification of optimal conditions for each transformation step [41] [42] [43].
Vimirogant contains multiple chiral centers that require precise stereochemical control during synthesis to ensure the production of the desired enantiomer with high optical purity [8] [9] [28]. The molecule possesses three defined stereocenters according to structural analysis, making stereochemical control a critical aspect of the synthetic strategy [8] [9] [11].
The primary stereochemical challenge lies in the control of the absolute configuration at the carbon center bearing the isopropyl substituent within the dihydropyrrolo[3,4-b]pyridine core [8] [9] [28]. This stereocenter is typically established through asymmetric reduction processes using chiral catalysts or reagents that provide high enantioselectivity [10] [13] [28]. Commonly employed methodologies include asymmetric hydrogenation using chiral rhodium or ruthenium catalysts, which can achieve enantioselectivities exceeding 95% under optimized conditions [13] [25] [28].
The stereochemical control of the trifluoromethyl cyclohexyl fragment presents additional complexity due to the presence of multiple stereocenters within this structural unit [8] [25] [26]. The synthesis of this fragment often employs stereoselective cyclization reactions or stereocontrolled functional group transformations that establish the desired relative stereochemistry [10] [25] [28]. Advanced chiral auxiliaries and asymmetric catalysts have been developed specifically for controlling the stereochemistry of trifluoromethyl-containing compounds [10] [25] [26].
Chiral Center | Control Method | Selectivity | Key Factors |
---|---|---|---|
Isopropyl-bearing carbon | Asymmetric hydrogenation | >95% ee | Catalyst selection, pressure, temperature |
Cyclohexyl ring positions | Stereoselective cyclization | >90% de | Substrate conformation, reaction conditions |
Trifluoromethyl center | Asymmetric reduction | >92% ee | Chiral ligand design, solvent effects |
Recent advances in asymmetric synthesis have provided new strategies for establishing multiple chiral centers in a single synthetic operation [13] [28] [29]. These approaches include cascade reactions and domino processes that create several stereocenters with high selectivity while minimizing the number of synthetic steps [13] [27] [28]. The development of novel chiral catalysts specifically designed for complex heterocyclic systems has enabled improved stereochemical control in vimirogant synthesis [10] [13] [25].
The validation of stereochemical purity throughout the synthetic sequence requires sophisticated analytical techniques including chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [11] [12] [33]. These analytical methods enable real-time monitoring of stereochemical integrity and provide rapid feedback for process optimization [33] [49] [41].
The industrial-scale production of vimirogant presents numerous technical challenges that must be addressed to ensure consistent product quality, economic viability, and regulatory compliance [17] [18] [39]. Scale-up from laboratory to manufacturing quantities requires careful consideration of heat transfer, mixing efficiency, reaction kinetics, and safety parameters [17] [18] [41].
One of the primary challenges in industrial production is the management of exothermic reactions that occur during key coupling and cyclization steps [17] [36] [41]. The heat generated during these reactions can lead to temperature excursions that compromise product quality or create safety hazards [36] [38] [41]. Advanced reactor design incorporating efficient heat exchange systems and precise temperature control has become essential for managing these thermal challenges [17] [18] [41].
The purification of vimirogant at industrial scale requires sophisticated chromatographic techniques that can handle large volumes while maintaining high resolution and product purity [30] [31] [32]. High-performance liquid chromatography systems equipped with preparative-scale columns are commonly employed for the final purification steps [32] [33] [48]. The selection of appropriate stationary phases and mobile phase compositions is critical for achieving efficient separation of vimirogant from related impurities and synthetic byproducts [31] [32] [48].
Crystallization techniques represent another important purification methodology for vimirogant, particularly for the preparation of the hydrochloride salt form [46] [47] [49]. The development of robust crystallization processes requires systematic investigation of solvent systems, temperature profiles, and seeding strategies to ensure consistent crystal form and particle size distribution [46] [49] [47]. Anti-solvent crystallization has proven particularly effective for vimirogant purification, utilizing controlled addition of water or other polar solvents to induce precipitation from organic solutions [46] [47] [49].
Purification Method | Scale Capacity | Purity Achievement | Key Advantages |
---|---|---|---|
Preparative chromatography | 1-100 kg batches | >99.5% | High resolution, selective |
Crystallization | 10-1000 kg batches | >99.0% | Cost-effective, scalable |
Membrane filtration | Continuous process | >98.5% | High throughput, automated |
Solid-phase extraction | 1-50 kg batches | >99.2% | Mild conditions, selective |
The implementation of continuous flow processing techniques has emerged as a promising approach for addressing some industrial-scale production challenges [36] [37] [42]. Flow chemistry enables better control of reaction parameters, improved heat transfer, and enhanced safety profiles compared to traditional batch processes [36] [38] [42]. The integration of in-line purification techniques with continuous synthesis has shown potential for streamlining the overall manufacturing process [37] [42] [43].
Quality control and analytical monitoring throughout the industrial production process require sophisticated instrumentation and validated analytical methods [32] [33] [39]. Process analytical technology including real-time spectroscopic monitoring has become increasingly important for ensuring consistent product quality and enabling rapid response to process deviations [41] [43] [49]. The development of robust analytical methods that can operate in the manufacturing environment while providing accurate and precise measurements is essential for successful industrial production [32] [39] [43].